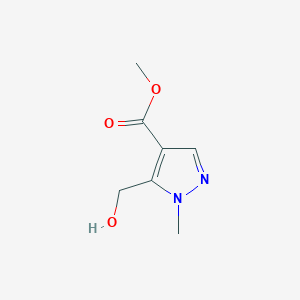![molecular formula C15H14FN3O B10906588 2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B10906588.png)
2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is an organic compound that features a fluorophenyl group and a pyridinyl group linked by an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- 2-(4-bromophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- 2-(4-methylphenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
Uniqueness
2-(4-fluorophenyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14FN3O |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H14FN3O/c1-11(13-6-8-17-9-7-13)18-19-15(20)10-12-2-4-14(16)5-3-12/h2-9H,10H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
CFMCWWRPDIMWBG-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)F)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10906510.png)
![tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate](/img/structure/B10906511.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)
![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)

![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)


![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![4-(dimethylamino)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10906575.png)
![3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B10906582.png)
![N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10906591.png)
![N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide](/img/structure/B10906595.png)
